A Technical Guide to the Preclinical Evidence of AMG 410 in Pancreatic Cancer Models
A Technical Guide to the Preclinical Evidence of AMG 410 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by mutations in the KRAS oncogene, which are present in the vast majority of cases.[1][2][3] While the approval of inhibitors for the KRAS G12C mutation has validated KRAS as a druggable target, a significant unmet need persists for patients with other KRAS mutations, such as G12D and G12V, which are more prevalent in pancreatic cancer.[1][2][3] AMG 410 is an investigational, orally bioavailable, and reversible pan-KRAS inhibitor developed to address this need.[2][4] This document provides a comprehensive summary of the preclinical data for AMG 410, focusing on its mechanism of action, and its efficacy in pancreatic cancer models.
Mechanism of Action of AMG 410
AMG 410 is a non-covalent, allosteric inhibitor that targets a broad spectrum of clinically relevant KRAS mutants, including G12D, G12V, G12C, and G13D.[5][6][7] A key differentiator for AMG 410 is its dual-state inhibition, binding to KRAS in both its inactive, GDP-bound state (KD = 1 nM) and its active, GTP-bound state (KD = 22 nM).[5][7] This allows for a more comprehensive blockade of KRAS signaling regardless of the protein's cycling status.[5][7]
Furthermore, AMG 410 demonstrates high selectivity for KRAS over other RAS isoforms (HRAS and NRAS), which may contribute to a wider therapeutic window and better tolerability.[4][5][7][8][9] By inhibiting oncogenic KRAS, AMG 410 effectively blocks downstream signaling through the MAPK pathway, as evidenced by the robust reduction of phosphorylated ERK (pERK).[4][5][6]
Preclinical Efficacy Data
The anti-tumor activity of AMG 410 has been demonstrated in a range of in vitro and in vivo preclinical models.
In Vitro Activity
AMG 410 shows potent and selective anti-proliferative activity against cancer cell lines harboring KRAS mutations while sparing cells with wild-type KRAS.[4][10]
Table 1: In Vitro Potency and Selectivity of AMG 410
| Parameter | Value | Cell Context | Reference |
|---|---|---|---|
| Biochemical Binding (IC50) | 1-4 nM | KRAS G12D, G12V, G13D mutants | [5][6][7][11] |
| Median Antiproliferative (IC50) | 12 nM | KRAS-mutant cells | [5][7] |
| Antiproliferative (IC50) | 19 nM | KRAS-mutant cells | [10] |
| Median Antiproliferative (IC50) | >5,000 nM | Non-KRAS-transformed cells | [5][7][10] |
| Binding Affinity (KD) | 1 nM | KRAS (GDP-bound state) | [5][7] |
| Binding Affinity (KD) | 22 nM | KRAS (GTP-bound state) |[5][7] |
In Vivo Efficacy in Pancreatic Cancer Xenograft Model
In a key study using a pancreatic cancer xenograft model, AMG 410 demonstrated dose-dependent anti-tumor activity.[4]
Table 2: In Vivo Efficacy of AMG 410 in a Pancreatic Cancer Xenograft Model
| Model | KRAS Mutation | Treatment Group | Dose Regimen | Outcome | Reference |
|---|---|---|---|---|---|
| Panc 04.03 Xenograft | G12D | AMG 410 | 30 mg/kg, PO, BID | Tumor Stasis | [4] |
| Panc 04.03 Xenograft | G12D | AMG 410 | 100 mg/kg, PO, BID | Tumor Regression |[4] |
These results show that oral administration of AMG 410 achieves therapeutic concentrations capable of inducing not just the cessation of tumor growth, but also its regression at higher doses.[4] This efficacy was observed across a broad set of pancreatic, colorectal, and lung cancer models.[5][6][7]
Experimental Protocols and Methodologies
The following sections detail the methodologies used to generate the preclinical data for AMG 410.
In Vitro Cell Proliferation Assay
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay.[10]
-
Procedure: Cancer cell lines (both KRAS-mutant and KRAS-wild-type) were seeded in multi-well plates. Cells were then treated with a concentration range of AMG 410 or vehicle control. After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent was added to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence was measured to determine cell viability relative to the vehicle control. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Pancreatic Cancer Xenograft Study
The workflow for assessing the in vivo efficacy of AMG 410 typically follows the steps outlined below.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).[4]
-
Cell Line: Panc 04.03, a human pancreatic cancer cell line harboring the KRAS G12D mutation.[4]
-
Dosing: AMG 410 was administered orally (PO), twice daily (BID), at doses of 30 mg/kg and 100 mg/kg.[4] A vehicle-only group served as the negative control.
-
Efficacy Endpoints: The primary endpoint was tumor volume, measured over the course of the 25-day study. Outcomes were categorized as tumor growth inhibition (TGI), stasis (no significant growth), or regression (reduction in tumor volume).[4]
-
Pharmacodynamic (PD) Assessment: A key PD marker was the level of phosphorylated ERK (pERK) in tumor tissues, which was measured to confirm target engagement and pathway inhibition in vivo.[4]
Conclusion and Future Directions
The preclinical data for AMG 410 provide a strong rationale for its clinical development in KRAS-mutant cancers, particularly pancreatic cancer. It demonstrates potent, selective, and broad activity against prevalent KRAS mutations through a dual-state inhibitory mechanism. The significant in vivo efficacy, including tumor regression in a KRAS G12D pancreatic model, is highly encouraging.[4]
Furthermore, early data suggests AMG 410 has potential for enhanced efficacy when used in combination with other agents, such as EGFR inhibitors or immunotherapies like PD-1 blockers.[5][7][8][9] Based on this promising preclinical profile, a first-in-human Phase 1 study has been planned for patients with advanced solid tumors, including PDAC, to determine the safety, tolerability, and recommended Phase 2 dose of AMG 410.[5][7][12]
References
- 1. Promising Results for Anti-KRAS Drug in Pancreatic Cancer Preclinical Study | Technology Networks [technologynetworks.com]
- 2. Discovery of AMG 410, a potent, orally bioavailable pan-KRAS inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of AMG 410, a potent, orally bioavailable pan-KRAS inhibitor - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. trial.medpath.com [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. aacr.org [aacr.org]
- 9. aacrmeetingnews.org [aacrmeetingnews.org]
- 10. Amgen’s AMG-410 is pan-KRAS inhibitor | BioWorld [bioworld.com]
- 11. AMG 410 / Amgen [delta.larvol.com]
- 12. npcf.us [npcf.us]
